molecular formula C26H29N2O4P B11389932 Diethyl {5-[(4-methylbenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(4-methylbenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11389932
M. Wt: 464.5 g/mol
InChI Key: UQDVAKZQYGEFOI-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom

Preparation Methods

The synthesis of DIETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the phosphonate group: This step often involves the use of diethyl phosphite in the presence of a catalyst.

    Attachment of the naphthalene and 4-methylphenyl groups: These groups can be introduced through substitution reactions using suitable reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced catalytic processes and controlled reaction conditions.

Chemical Reactions Analysis

DIETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

DIETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or flame retardants.

Mechanism of Action

The mechanism of action of DIETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to DIETHYL (5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE include other phosphonates and oxazole derivatives. Some examples are:

  • Diethyl (4-methylphenyl)phosphonate
  • Naphthalen-1-yl phosphonate
  • Oxazole-4-yl phosphonate

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C26H29N2O4P

Molecular Weight

464.5 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-[(4-methylphenyl)methyl]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C26H29N2O4P/c1-4-30-33(29,31-5-2)26-25(27-18-20-15-13-19(3)14-16-20)32-24(28-26)17-22-11-8-10-21-9-6-7-12-23(21)22/h6-16,27H,4-5,17-18H2,1-3H3

InChI Key

UQDVAKZQYGEFOI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=CC3=CC=CC=C32)NCC4=CC=C(C=C4)C)OCC

Origin of Product

United States

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